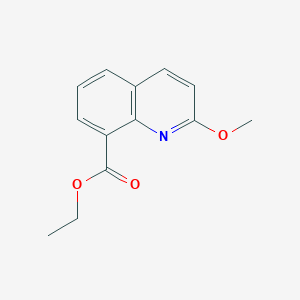
Ethyl 3-amino-5-chloroquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-5-chloroquinoline-2-carboxylate is a quinoline derivative with significant applications in various fields such as chemistry, biology, medicine, and industry. Quinolines are heterocyclic aromatic organic compounds, and this particular derivative is known for its biological activity and potential use in pharmaceuticals.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Modern Methods: Advances in synthetic chemistry have led to more efficient methods, such as the use of palladium-catalyzed reactions or microwave-assisted synthesis, which offer higher yields and reduced reaction times.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches using large reactors to ensure consistency and quality.
Continuous Flow Synthesis: Some industries have adopted continuous flow synthesis to improve efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or hydroxyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia, amines, and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinoline-2-carboxylic acid derivatives.
Reduction Products: 3-aminoquinoline derivatives.
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Applications De Recherche Scientifique
Medicine: It has shown promise as an antimalarial, antibacterial, and anticancer agent.
Biology: The compound is used in biochemical research to study enzyme inhibition and protein interactions.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes involved in critical biological processes, leading to therapeutic effects.
Protein Binding: The compound may bind to specific proteins, altering their function and leading to desired biological outcomes.
Comparaison Avec Des Composés Similaires
Ethyl 3-amino-5-chloroquinoline-2-carboxylate is unique due to its specific structural features and biological activity. Similar compounds include:
Ethyl 3-aminoquinoline-2-carboxylate: Lacks the chlorine atom, resulting in different biological activity.
Ethyl 3-amino-5-bromoquinoline-2-carboxylate: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and biological effects.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C12H11ClN2O2 |
|---|---|
Poids moléculaire |
250.68 g/mol |
Nom IUPAC |
ethyl 3-amino-5-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)11-9(14)6-7-8(13)4-3-5-10(7)15-11/h3-6H,2,14H2,1H3 |
Clé InChI |
UJXFKNHXVIUZSG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C2C(=N1)C=CC=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Chloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B15329791.png)

![(R)-[1-Boc-2-(cyclopropylmethyl)-2-pyrrolidinyl]methanamine](/img/structure/B15329798.png)


![N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]-3-[[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino]cyclohexane-1-carboxamide](/img/structure/B15329815.png)
![2-({[5-(Acetylamino)-2-methoxyphenyl]sulfonyl}amino)-3-phenylpropanoic acid](/img/structure/B15329821.png)


